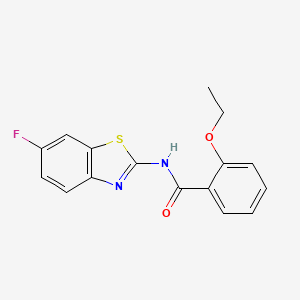

![molecular formula C19H23NO3S B4581599 2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4581599.png)

2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide

Vue d'ensemble

Description

"2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide" belongs to a class of organic compounds known for their diverse chemical reactions and potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized by their acetamide moiety, which is a functional group common in natural and synthetic products.

Synthesis Analysis

The synthesis of compounds similar to "2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide" often involves multi-step organic reactions. For example, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been reported as reagents in the synthesis of N-alkylacetamides, showcasing the versatility of acetamide derivatives in synthetic chemistry (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using various analytical techniques, including NMR spectroscopy and X-ray diffraction. For instance, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been analyzed, revealing hydrogen-bonding interactions that stabilize the molecular structure (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, such as acetylation, amidation, and mercaptolysis, highlighting their reactivity and functional versatility. For example, acetamidomethylation of phenol and anisole with N, N'-methylenediacetamide demonstrates the reactivity of these compounds in forming N-substituted acetamides (Sekiya et al., 1961).

Applications De Recherche Scientifique

New Nitrogen-Containing Bromophenols

Nitrogen-containing bromophenols isolated from marine algae demonstrated potent scavenging activity against radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants. This research highlights the exploration of marine-derived compounds for their antioxidative properties, which could be relevant to the compound if it possesses similar functional groups or activities (Li et al., 2012).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol using immobilized lipase points towards the synthesis of intermediate compounds for natural antimalarial drugs. This study underscores the importance of specific chemical reactions in producing intermediates for pharmaceutical applications, which could be a consideration for the synthesis or modification of the given compound (Magadum & Yadav, 2018).

Soil Reception and Activity of Acetochlor

Research on acetochlor, a chloroacetamide herbicide, and its interaction with soil and water provides insights into the environmental behavior of similar compounds. Understanding the mobility, degradation, and bioactivity of chemicals in the environment is crucial for assessing their impact and for designing compounds with favorable environmental profiles (Banks & Robinson, 1986).

Mixed-Valence Oxovanadium Dinuclear Entities

The synthesis and characterization of mixed-valence oxovanadium(IV/V) dinuclear entities with heptadentate ligands have applications in the field of inorganic chemistry, particularly in the study of metal-ligand interactions and the design of compounds with specific electronic or magnetic properties. Such research could inform the synthesis strategies and potential applications of the compound , especially if metal coordination or redox properties are of interest (Mondal et al., 2005).

Protein Tyrosine Phosphatase 1B Inhibitors

The design, synthesis, and evaluation of compounds as inhibitors for protein tyrosine phosphatase 1B (PTP1B), which have implications for managing diabetes and obesity, illustrate the application of chemical compounds in therapeutic interventions. While the specific compound mentioned is not directly related, this approach highlights the broader pharmaceutical applications of chemical synthesis in drug discovery (Saxena et al., 2009).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15-7-3-4-8-16(15)14-24-12-11-20-19(21)13-23-18-10-6-5-9-17(18)22-2/h3-10H,11-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCDCKWAOGIPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCCNC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

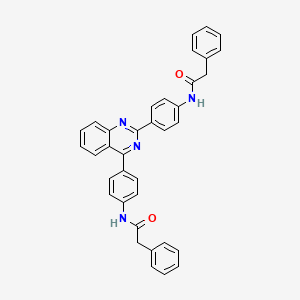

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

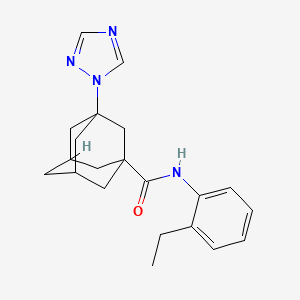

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

![N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4581562.png)

![1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)

![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581596.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)

![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)